Cas no 2005712-51-4 (5-(trifluoromethyl)pyridazine-3-sulfonamide)

5-(trifluoromethyl)pyridazine-3-sulfonamide 化学的及び物理的性質
名前と識別子
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- 3-Pyridazinesulfonamide, 5-(trifluoromethyl)-
- 5-(trifluoromethyl)pyridazine-3-sulfonamide
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- インチ: 1S/C5H4F3N3O2S/c6-5(7,8)3-1-4(11-10-2-3)14(9,12)13/h1-2H,(H2,9,12,13)
- InChIKey: ICRDLTWGXVVXBQ-UHFFFAOYSA-N
- SMILES: C1(S(N)(=O)=O)=NN=CC(C(F)(F)F)=C1
5-(trifluoromethyl)pyridazine-3-sulfonamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-384099-0.25g |
5-(trifluoromethyl)pyridazine-3-sulfonamide |
2005712-51-4 | 95.0% | 0.25g |
$721.0 | 2025-03-16 | |
Chemenu | CM421795-1g |
5-(trifluoromethyl)pyridazine-3-sulfonamide |
2005712-51-4 | 95%+ | 1g |
$1662 | 2023-03-24 | |
Enamine | EN300-384099-2.5g |
5-(trifluoromethyl)pyridazine-3-sulfonamide |
2005712-51-4 | 95.0% | 2.5g |
$2856.0 | 2025-03-16 | |
Aaron | AR01BJ2X-50mg |
5-(trifluoromethyl)pyridazine-3-sulfonamide |
2005712-51-4 | 95% | 50mg |
$490.00 | 2023-12-14 | |
A2B Chem LLC | AW16461-50mg |
5-(trifluoromethyl)pyridazine-3-sulfonamide |
2005712-51-4 | 95% | 50mg |
$391.00 | 2024-04-20 | |
A2B Chem LLC | AW16461-500mg |
5-(trifluoromethyl)pyridazine-3-sulfonamide |
2005712-51-4 | 95% | 500mg |
$1231.00 | 2024-04-20 | |
Aaron | AR01BJ2X-5g |
5-(trifluoromethyl)pyridazine-3-sulfonamide |
2005712-51-4 | 95% | 5g |
$5836.00 | 2023-12-14 | |
Aaron | AR01BJ2X-2.5g |
5-(trifluoromethyl)pyridazine-3-sulfonamide |
2005712-51-4 | 95% | 2.5g |
$3952.00 | 2023-12-14 | |
1PlusChem | 1P01BIUL-1g |
5-(trifluoromethyl)pyridazine-3-sulfonamide |
2005712-51-4 | 95% | 1g |
$1655.00 | 2025-03-19 | |
Enamine | EN300-384099-1.0g |
5-(trifluoromethyl)pyridazine-3-sulfonamide |
2005712-51-4 | 95.0% | 1.0g |
$1458.0 | 2025-03-16 |
5-(trifluoromethyl)pyridazine-3-sulfonamide 関連文献
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Suying Hou,Yongcun Zou,Xianchun Liu,Xiaodan Yu,Bo Liu,Xiujuan Sun,Yan Xing CrystEngComm, 2011,13, 835-840
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Bo Cao,Shuai Fan,Xiaoyin Tan,Yandi Hu Environ. Sci.: Nano, 2017,4, 1670-1681
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Marietta Tóth,Katalin E. Kövér,Attila Bényei,László Somsák Org. Biomol. Chem., 2003,1, 4039-4046
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Penghui Ni,Jing Tan,Rong Li,Huawen Huang,Feng Zhang,Guo-Jun Deng RSC Adv., 2020,10, 3931-3935
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Hiromu Kumagai,Ryou Matsunaga,Tatsuya Nishimura,Yuya Yamamoto,Satoshi Kajiyama,Yuya Oaki,Kei Akaiwa,Hirotaka Inoue,Hiromichi Nagasawa,Takashi Kato Faraday Discuss., 2012,159, 483-494
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Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297
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Rong Ding,Tingting Yan,Yi Wang,Yan Long,Guangyin Fan Green Chem., 2021,23, 4551-4559
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8. Carbon monoxide and carbon dioxide insertion chemistry of f-block N-heterocyclic carbene complexes†‡Polly L. Arnold,Anne I. Germeroth,Gary S. Nichol,Ronan Bellabarba,Robert P. Tooze Dalton Trans., 2013,42, 1333-1337
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9. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
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10. Book reviews
5-(trifluoromethyl)pyridazine-3-sulfonamideに関する追加情報
5-(Trifluoromethyl)Pyridazine-3-Sulfonamide: A Comprehensive Overview
The compound with CAS No 2005712-51-4, commonly referred to as 5-(trifluoromethyl)pyridazine-3-sulfonamide, is a highly specialized chemical entity that has garnered significant attention in the fields of organic synthesis and materials science. This compound is notable for its unique structure, which combines a pyridazine ring system with a trifluoromethyl substituent and a sulfonamide group. The combination of these functional groups imparts distinctive electronic and steric properties, making it a valuable molecule for various applications.
Recent studies have highlighted the potential of 5-(trifluoromethyl)pyridazine-3-sulfonamide in the development of advanced materials, particularly in the realm of optoelectronics. The pyridazine ring system is known for its aromatic stability and conjugation capabilities, which are further enhanced by the electron-withdrawing trifluoromethyl group. This makes the compound an excellent candidate for use in light-emitting diodes (LEDs) and other electronic devices where high efficiency and stability are required. Researchers have demonstrated that incorporating this compound into organic semiconductors can significantly improve charge transport properties and device performance.
In addition to its electronic applications, 5-(trifluoromethyl)pyridazine-3-sulfonamide has also been explored for its potential in medicinal chemistry. The sulfonamide group is known for its ability to form hydrogen bonds, which can enhance bioavailability and target specificity. Recent investigations have focused on its role as a scaffold for designing novel drug candidates, particularly in the treatment of inflammatory diseases. The trifluoromethyl group contributes to the molecule's lipophilicity, which is crucial for crossing biological membranes and interacting with target proteins.
The synthesis of 5-(trifluoromethyl)pyridazine-3-sulfonamide involves a multi-step process that typically begins with the preparation of pyridazine derivatives. The introduction of the trifluoromethyl group is achieved through electrophilic substitution reactions, while the sulfonamide functionality is introduced via nucleophilic substitution or coupling reactions. Recent advancements in catalytic methods have enabled more efficient and selective syntheses, reducing production costs and improving yields.
From a structural perspective, 5-(trifluoromethyl)pyridazine-3-sulfonamide exhibits a planar geometry due to the aromatic nature of the pyridazine ring. The trifluoromethyl group at position 5 introduces steric hindrance and electron-withdrawing effects, which influence the molecule's reactivity and stability. Computational studies have revealed that these effects can be fine-tuned by modifying substituents on the pyridazine ring or altering the sulfonamide group, offering vast possibilities for chemical diversification.
Despite its promising applications, 5-(trifluoromethyl)pyridazine-3-sulfonamide also presents challenges in terms of scalability and environmental impact. Researchers are actively exploring greener synthesis routes and recycling strategies to address these concerns. For instance, the use of biodegradable solvents and catalysts has been proposed to minimize waste generation during production.
In conclusion, 5-(trifluoromethyl)pyridazine-3-sulfonamide represents a cutting-edge chemical entity with diverse applications across multiple disciplines. Its unique structure, combined with recent advancements in synthesis and application development, positions it as a key player in future technological innovations. As research continues to unfold, this compound is expected to contribute significantly to fields ranging from electronics to medicine.
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